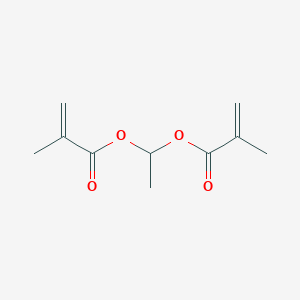

Ethylidene dimethacrylate

Description

BenchChem offers high-quality Ethylidene dimethacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethylidene dimethacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

25073-88-5 |

|---|---|

Molecular Formula |

C10H14O4 |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

1-(2-methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C10H14O4/c1-6(2)9(11)13-8(5)14-10(12)7(3)4/h8H,1,3H2,2,4-5H3 |

InChI Key |

CARZNHSZGXCIJM-UHFFFAOYSA-N |

SMILES |

CC(OC(=O)C(=C)C)OC(=O)C(=C)C |

Canonical SMILES |

CC(OC(=O)C(=C)C)OC(=O)C(=C)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Ethylene Glycol Dimethacrylate (EGDMA) in Polymeric Networks

Executive Summary

Ethylene Glycol Dimethacrylate (EGDMA) serves as a foundational architectural component in the synthesis of crosslinked polymer networks.[1] As a homobifunctional monomer, it acts as a covalent bridge between linear polymer chains, governing the mechanical integrity, solvent swelling capacity, and solute diffusion kinetics of hydrogels and resins. This guide provides a rigorous technical analysis of EGDMA, moving from its molecular topology to its practical application in controlled drug delivery systems.

Part 1: Molecular Architecture & Nomenclature[2]

Chemical Identity

EGDMA is a diester formed by the condensation of two equivalents of methacrylic acid with one equivalent of ethylene glycol.[2][3] Its symmetry allows it to react at two distinct points, integrating into two separate polymer chains simultaneously to form a "crosslink."

-

Common Name: Ethylene Glycol Dimethacrylate (EGDMA)[1][2][3][4][5]

-

Systematic IUPAC Name: Ethane-1,2-diyl bis(2-methylprop-2-enoate)[6]

Structural Topology

The molecule consists of a flexible ethylene glycol core flanked by two reactive methacrylate groups. The internal ester linkages are susceptible to hydrolytic degradation over extended periods, a feature utilized in biodegradable implant designs.

-

Core: Ethane-1,2-diyl (

) – Provides limited flexibility.[6] -

Wings: 2-methylprop-2-enoate – Contains the vinyl (

) unsaturation required for radical polymerization.[6]

Physicochemical Datasheet

Data standardized for laboratory grade EGDMA (98% purity).

| Property | Value | Context/Notes |

| Molecular Weight | 198.22 g/mol | Critical for stoichiometric calculations. |

| Density | 1.051 g/mL | At 25°C. |

| Boiling Point | 98–100°C | At reduced pressure (5 mmHg).[2] Decomposes at atm pressure.[6] |

| Solubility | < 5 g/L (Water) | Hydrophobic monomer; requires organic co-solvent or surfactant. |

| Inhibitor | MEHQ (90–110 ppm) | Monomethyl ether hydroquinone; prevents premature polymerization. |

| Refractive Index | Used for purity verification.[2] |

Part 2: Mechanism of Action & Network Topology

The Crosslinking Paradigm

In drug delivery, EGDMA is rarely used as a homopolymer. Instead, it is copolymerized with hydrophilic monomers like 2-Hydroxyethyl methacrylate (HEMA).[6] The concentration of EGDMA dictates the Mesh Size (

-

Low EGDMA (<1%): Large mesh size, high swelling, rapid drug diffusion.

-

High EGDMA (>5%): Tight mesh, low swelling, slow/sustained release.

Visualization: Crosslinking Topology

The following diagram illustrates the transition from monomeric precursors to a crosslinked network, highlighting EGDMA's role as the "bridge."

Caption: Logical flow of EGDMA-mediated network formation. EGDMA concentration inversely correlates with mesh size.[6]

Part 3: Experimental Protocols

Pre-Processing: Inhibitor Removal

Causality: Commercial EGDMA contains MEHQ to prevent spontaneous polymerization during storage.[6] MEHQ acts as a radical scavenger.[6] If not removed, it introduces an unpredictable "induction period" (lag time) in your polymerization kinetics, leading to inconsistent hydrogel reproducibility.

Protocol:

-

Prepare Column: Pack a glass pipette or small chromatography column with approx. 5g of Neutral Alumina (activated).

-

Filtration: Pour raw EGDMA directly onto the alumina bed.

-

Collection: Allow gravity filtration (or apply slight positive pressure with N2) into a clean, amber glass vial.

-

Validation: The filtrate should be clear. Use immediately or store at 4°C under N2. Note: Uninhibited monomers are unstable.

Synthesis of p(HEMA-co-EGDMA) Hydrogel

Objective: Synthesize a model hydrogel for drug release profiling. System: Thermal free-radical polymerization.[6][9]

Reagents:

-

Monomer: HEMA (purified)[6]

-

Crosslinker: EGDMA (1 mol% relative to HEMA)[6]

-

Initiator: AIBN (Azobisisobutyronitrile)[6]

-

Solvent: Ethanol/Water (1:1 v/v) - Solvent choice affects porosity.[6]

Step-by-Step Workflow:

-

Stoichiometry Calculation:

-

For 10 mmol HEMA (~1.30 g), add 0.1 mmol EGDMA (~0.0198 g).

-

Why: 1 mol% is a standard baseline for soft contact lens-type materials.[6]

-

-

Solution Preparation:

-

Dissolve HEMA and EGDMA in 2 mL of solvent.

-

Add AIBN (1 wt% of total monomer mass). Vortex until dissolved.[6]

-

-

Degassing (Critical Step):

-

Bubble dry Nitrogen (

) gas through the solution for 15 minutes. -

Causality: Oxygen is a radical scavenger.[6] Failure to degas results in tacky surfaces and incomplete conversion.

-

-

Curing:

-

Inject solution into a glass mold (silanized glass slides separated by a 1mm Teflon spacer).

-

Place in an oven at 60°C for 12 hours , then 80°C for 2 hours (post-cure to consume residual monomer).

-

-

Purification (Leaching):

-

Remove gel from mold.[6] Immerse in deionized water for 48 hours, changing water every 6 hours.

-

Why: Removes unreacted monomer and initiator residues (cytotoxic).

-

Part 4: Characterization & Validation

To ensure the "Trustworthiness" of the synthesized material, the following characterization steps are mandatory.

FTIR Spectroscopy

Verify the disappearance of the vinyl group (

-

Target Peak: 1635–1640 cm⁻¹ (Methacrylate

stretch).[6] -

Result: This peak should be absent or >95% reduced in the final polymer compared to the monomer spectrum.

Swelling Ratio ( )

The swelling ratio is the direct physical manifestation of the EGDMA crosslinking density.

[6]- : Weight of swollen gel (equilibrium).

- : Weight of dry xerogel.

-

Trend: As EGDMA % increases,

decreases.

Drug Release Logic

The release of a drug from this matrix typically follows Fickian diffusion (for thin films) or Anomalous transport.[10]

Caption: Causal pathway linking EGDMA concentration to final drug release kinetics.

References

-

PubChem. (n.d.). Ethylene glycol dimethacrylate (Compound).[2][3][4][5][7] National Library of Medicine. Retrieved from [Link][6]

-

NIST. (n.d.).[6] 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester.[6][2][3] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][6]

-

Kopeček, J. (2003). Hydrogels: From Soft Contact Lenses and Implants to Self-Assembling Nanomaterials.[6] Journal of Polymer Science Part A: Polymer Chemistry. (Contextual grounding for pHEMA-EGDMA systems).

Sources

- 1. polysciences.com [polysciences.com]

- 2. Ethylene dimethacrylate | 97-90-5 [chemicalbook.com]

- 3. 2-Propenoic acid, 2-methyl-, 1,2-ethanediyl ester [webbook.nist.gov]

- 4. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption [mdpi.com]

- 5. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. arkema.com [arkema.com]

- 8. Ethyleneglycol dimethacrylate EGDMA [anxinchem.com.cn]

- 9. ijpsonline.com [ijpsonline.com]

- 10. researchgate.net [researchgate.net]

solubility of ethylidene dimethacrylate in common solvents

An In-depth Technical Guide to the Solubility of Ethylidene Dimethacrylate in Common Solvents

Executive Summary

Ethylidene dimethacrylate (EGDMA), a key crosslinking agent, is integral to the development of advanced polymers for specialized applications ranging from dental composites to sophisticated drug delivery systems.[1][2] Its efficacy in these roles is fundamentally governed by its solubility characteristics in various solvents, which dictates polymerization kinetics, network formation, and the final material properties. This guide provides a comprehensive technical overview of the solubility of EGDMA, synthesizing empirical data with foundational physicochemical principles. We delve into the molecular characteristics influencing EGDMA's solvency, present its solubility profile in a range of common aqueous and organic solvents, and offer a validated, step-by-step protocol for its experimental determination. This document is intended to serve as a critical resource for researchers and formulation scientists, enabling informed solvent selection and optimization of EGDMA-based systems.

Introduction to Ethylidene Dimethacrylate (EGDMA)

Ethylidene dimethacrylate, systematically named ethane-1,2-diyl bis(2-methylprop-2-enoate) and commonly referred to as ethylene glycol dimethacrylate, is a diester monomer with the chemical formula C₁₀H₁₄O₄.[3][4] It is a colorless, viscous liquid characterized by the presence of two methacrylate functional groups at either end of an ethylene glycol spacer.[1][5] This bifunctionality is the cornerstone of its utility, allowing it to act as a potent crosslinking agent. When copolymerized with other monomers, EGDMA forms three-dimensional polymer networks, significantly enhancing the mechanical strength, thermal stability, and chemical resistance of the resulting material.[1]

These robust properties make EGDMA an indispensable component in a multitude of fields. It is widely used in the production of coatings, adhesives, and dental restorative materials.[1][6] In the realm of drug development, EGDMA is a critical component in the formulation of hydrogels, which serve as scaffolds for tissue engineering and as carriers for controlled drug delivery.[2][7][8] Understanding and controlling the solubility of EGDMA is paramount, as the initial dissolution state of the monomer in the reaction medium directly influences polymerization efficiency and the structural integrity of the final polymer matrix.

Physicochemical Properties of EGDMA

A foundational understanding of EGDMA's physical and chemical properties is essential for predicting its behavior in different solvent systems.

| Property | Value | Source(s) |

| Synonyms | Ethylene glycol dimethacrylate, EGDMA, Ethylene dimethacrylate | [1][4] |

| CAS Number | 97-90-5 | [3][4] |

| Molecular Formula | C₁₀H₁₄O₄ | [3] |

| Molecular Weight | 198.22 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [5][9] |

| Density | ~1.051 g/mL at 25 °C | [3][10] |

| Boiling Point | 98-100 °C at 5 mmHg | [3][4][10] |

| Melting Point | -40 °C | [3][4] |

| LogP (Octanol-Water) | 2.4 | [2][3] |

| Refractive Index | ~1.454 at 20 °C | [3][10] |

The Physicochemical Basis of EGDMA Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is rooted in the intermolecular forces between the respective molecules. The molecular architecture of EGDMA, featuring both polar and non-polar moieties, results in a nuanced solubility profile.

The two ester groups (-COO-) within the EGDMA molecule are polar and capable of participating in dipole-dipole interactions. However, these are flanked by non-polar methyl groups (-CH₃) and the central ethylene (-CH₂-CH₂-) backbone, which are hydrophobic.[11] This amphiphilic nature means that while EGDMA has some affinity for polar solvents, its overall character is predominantly non-polar. This is quantitatively supported by its LogP value of 2.4, which indicates a preference for lipophilic environments over aqueous ones.[2][3]

Therefore, solvents that are non-polar or moderately polar are predicted to be effective at dissolving EGDMA. Highly polar protic solvents, like water, are expected to be poor solvents due to the energetic cost of disrupting their strong hydrogen-bonding networks to accommodate the large hydrophobic portions of the EGDMA molecule.

Quantitative Solubility Profile of EGDMA

The following table summarizes the reported solubility of EGDMA in various common solvents. It is critical to note that qualitative descriptors can vary between sources, and quantitative values are subject to experimental conditions such as temperature and purity.

| Solvent | Solvent Type | Solubility | Source(s) |

| Water | Polar Protic | Limited / Slightly Soluble - < 0.5% (w/v) at 20 °C - < 5 g/L - 1.1 g/L at 20 °C | [1][2][3][12] |

| Ethanol | Polar Protic | Soluble - > 10% | [1][2] |

| Acetone | Polar Aprotic | Soluble | [1][11] |

| Ethyl Acetate | Polar Aprotic | Soluble | [11] |

| Benzene | Non-Polar | Soluble - > 10% | [2] |

| Toluene | Non-Polar | Soluble (implied) | [13] |

| Ligroin | Non-Polar | Soluble - > 10% | [2] |

| Cyclohexanol | Polar Protic | Soluble (implied) | [13] |

Field Insights: The slight aqueous solubility of EGDMA is a critical parameter in emulsion and suspension polymerization, where monomer diffusion through the aqueous phase is a key step.[14][15] For applications requiring a homogeneous reaction mixture, such as bulk polymerization or the creation of certain medical-grade polymers, organic solvents like acetone or toluene are preferred.

Standardized Protocol for Experimental Solubility Determination

For novel solvent systems or for applications requiring precise solubility data, direct experimental measurement is necessary. The following protocol outlines a self-validating system for determining the solubility of EGDMA using a standard gravimetric method. This approach is based on established methodologies for polymer and monomer solubility testing.[16]

Materials and Equipment

-

Ethylidene dimethacrylate (EGDMA), ≥98% purity, with inhibitor

-

Solvent of interest, analytical grade

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker or water bath

-

Centrifuge

-

Glass vials with PTFE-lined caps

-

Micropipettes

-

Drying oven or vacuum oven

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of EGDMA to a known volume (e.g., 5.0 mL) of the test solvent in a glass vial. "Excess" ensures that undissolved EGDMA remains, confirming saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C) for 24 hours. This duration allows the system to reach equilibrium. The constant agitation facilitates dissolution.

-

After 24 hours, visually inspect the vial to confirm the presence of undissolved EGDMA. If all EGDMA has dissolved, add more and repeat the equilibration step.

-

-

Separation of Saturated Solution:

-

Transfer the vial to a centrifuge. Spin at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved EGDMA. This step is crucial for ensuring that only the dissolved fraction is analyzed.

-

Carefully extract a precise volume (e.g., 1.00 mL) of the clear supernatant using a micropipette, being cautious not to disturb the pellet.

-

-

Gravimetric Analysis:

-

Tare a clean, dry, pre-weighed glass vial on the analytical balance.

-

Dispense the 1.00 mL aliquot of the supernatant into the tared vial and record the combined mass.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent but below the boiling point of EGDMA (e.g., 60-80 °C). If the solvent is high-boiling, a vacuum oven is recommended.

-

Continue drying until a constant mass is achieved (i.e., the mass does not change between successive weighings).

-

Record the final mass of the vial containing the dried EGDMA residue.

-

-

Calculation:

-

Mass of EGDMA: Final Mass - Tare Mass of Vial

-

Solubility (g/L): Mass of EGDMA (g) / Volume of Aliquot (L)

-

Workflow Visualization

Conclusion

The solubility of ethylidene dimethacrylate is a critical parameter that underpins its successful application in polymer science and drug development. Its amphiphilic molecular structure, with dominant non-polar characteristics, renders it highly soluble in common organic solvents like acetone, ethanol, and benzene, while exhibiting limited solubility in water.[1][2][11] This guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers to make informed decisions regarding solvent selection for EGDMA-based formulations. A thorough understanding of these solubility principles is essential for optimizing reaction conditions, controlling polymer morphology, and ultimately enhancing the performance of the final product.

References

-

ChemBK. (2024). EGDMA. Retrieved from [Link]

-

Solubility of Things. (n.d.). Ethylene glycol dimethacrylate. Retrieved from [Link]

-

Henan Ruidea Industry Co., Ltd. (n.d.). Ethylene glycol dimethacrylate (EGDMA). Retrieved from [Link]

-

PubChem. (n.d.). Ethylene glycol dimethacrylate. National Center for Biotechnology Information. Retrieved from [Link]

-

MDPI. (2020). Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility Parameters to solvents employed as diluents on polymerization of the monomers GMA and EDGMA. Retrieved from [Link]

-

DTIC. (2001). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). Polymer and Solvents. Retrieved from [Link]

-

National Institutes of Health. (2014). Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel. Retrieved from [Link]

-

ACS Publications. (2000). Modeling and Experimental Studies of Aqueous Suspension Polymerization Processes. 3. Mass-Transfer and Monomer Solubility Effects. Retrieved from [Link]

-

ResearchGate. (2014). Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel. Retrieved from [Link]

-

Dormer Laboratories Inc. (2009). Ethyleneglycol Dimethacrylate - Patient Information Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Ethylene glycol dimethacrylate. Retrieved from [Link]

-

ResearchGate. (2004). Measurement of the Solubilities of Vinylic Monomers in Water. Retrieved from [Link]

-

Jordi Labs. (n.d.). Polymer Solubility Index. Retrieved from [Link]

-

National Institutes of Health. (2017). A New Determination Method of the Solubility Parameter of Polymer Based on AIE. Retrieved from [Link]

-

Van der Bend. (n.d.). DM224: Ethyleneglycol-dimethacrylate CAS#: 97-90-5 Patient Information. Retrieved from [Link]

-

Kinam Park, Purdue University. (n.d.). SOLUBILITY OF POLYMERS. Retrieved from [Link]

-

DergiPark. (2021). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel. Retrieved from [Link]

Sources

- 1. CAS 97-90-5: Ethylene glycol dimethacrylate | CymitQuimica [cymitquimica.com]

- 2. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ethylene dimethacrylate | 97-90-5 [chemicalbook.com]

- 4. Ethylene glycol dimethacrylate - Wikipedia [en.wikipedia.org]

- 5. adakem.com [adakem.com]

- 6. dormer.com [dormer.com]

- 7. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. echemi.com [echemi.com]

- 10. chembk.com [chembk.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. Ethylene glycol dimethacrylate (EGDMA)-Henan Ruidea Industry Co.,Ltd. [hnruidea.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. apps.dtic.mil [apps.dtic.mil]

Part 1: Chemical Identity & Physicochemical Drivers

[1]

The environmental behavior of EGDMA is dictated by its physicochemical properties. Its moderate lipophilicity allows for bioavailability, while its ester linkages provide a "kill switch" for degradation.[1]

Table 1: Physicochemical Properties Determining Environmental Fate [1]

| Property | Value | Environmental Implication |

| Molecular Weight | 198.22 g/mol | Small enough to permeate microbial cell membranes for intracellular metabolism.[1] |

| Log Kow | 1.8 – 1.9 | Low Bioaccumulation Potential. Below the threshold (Log Kow > 4) for bioconcentration in aquatic tissues.[1] |

| Water Solubility | ~1-5 g/L (Est.)[1] | Moderately soluble; facilitates dispersion in aqueous environmental compartments.[1] |

| Vapor Pressure | 0.01 mmHg (25°C) | Low Volatility. Air is not a significant compartment; fate is driven by water and soil dynamics.[1] |

| Henry’s Law Constant | ~10⁻⁹ atm-m³/mol | Unlikely to partition from water to air; remains available for aquatic biodegradation.[1] |

Data synthesized from PubChem and Arkema GPS Safety Summaries.

Part 2: Degradation Mechanisms

The degradation of EGDMA is a stepwise process involving abiotic hydrolysis and biotic mineralization.

Mechanism 1: Hydrolysis (Abiotic & Enzymatic)

The primary degradation route involves the cleavage of the two ester bonds.

-

Abiotic: Slow at neutral pH (pH 7).[1] Rate accelerates significantly under alkaline conditions (pH > 9) via base-catalyzed saponification.[1]

-

Biotic (Enzymatic): Rapid in the presence of esterases (e.g., cholesterol esterase, pseudocholinesterase) found in biological fluids and microbial exudates.[1] This is the dominant pathway in active ecosystems and in vivo drug delivery scenarios.

Mechanism 2: Biodegradation (Metabolic)

Once hydrolyzed, the parent molecule yields two primary metabolites:

-

Methacrylic Acid (MAA): Metabolized via the fatty acid beta-oxidation pathway or polymerized/incorporated into biomass.[1]

-

Ethylene Glycol (EG): Oxidized sequentially to glycolaldehyde, glycolic acid, and glyoxylic acid, finally entering the Krebs cycle as oxalate or formate to be mineralized to CO₂.[1]

Visualization 1: EGDMA Degradation Pathway

Caption: Metabolic flux of EGDMA showing hydrolytic cleavage into MAA and EG, followed by mineralization.[1]

Part 3: Environmental Compartment Analysis

Aquatic Environment (Surface Water)

-

Fate: EGDMA is classified as Readily Biodegradable (OECD 301).[1] In wastewater treatment plants (WWTP), >60% removal is observed within the 10-day window.[1]

-

Toxicity: Acute toxicity to fish and invertebrates is generally low (LC50 > 100 mg/L), but chronic release of the metabolite MAA can locally lower pH, potentially stressing sensitive micro-ecosystems.

Terrestrial Environment (Soil)

-

Mobility: Due to low adsorption coefficients (Koc), EGDMA is mobile in soil pore water.[1]

-

Persistence: Low.[1][2] Soil microbes (Pseudomonas spp.) readily utilize EG and MAA as carbon sources.[1] Accumulation is unlikely unless the soil is sterile or anaerobic conditions prevail (though anaerobic degradation also occurs, albeit slower).[1]

Atmospheric Environment

Part 4: Experimental Protocols for Fate Assessment

To validate the environmental claim of a new EGDMA-based drug carrier, the following protocols are the industry standard.

Protocol A: OECD 301F (Manometric Respirometry Test)

Purpose: To determine "Ready Biodegradability" by measuring oxygen consumption over 28 days.[1][3]

Workflow Visualization:

Caption: Step-by-step workflow for OECD 301F Manometric Respirometry to assess biodegradability.

Critical Experimental Controls:

-

Blank Control: Mineral medium + Inoculum (measures endogenous respiration).[1]

-

Reference Control: Sodium Benzoate (must degrade >60% by day 14 to validate sludge activity).

-

Toxicity Control: EGDMA + Sodium Benzoate (ensures EGDMA is not toxic to the inoculum).

Protocol B: OECD 111 (Hydrolysis as a Function of pH)

Purpose: To distinguish abiotic stability from biotic degradation.[1]

Part 5: Implications for Drug Development

For researchers developing hydrogel carriers:

-

Storage Stability: Aqueous formulations of EGDMA-crosslinked polymers must be buffered near pH 5-6 to prevent premature hydrolysis (shelf-life concern).

-

Release Kinetics: The degradation rate of the crosslinker determines the "burst release" vs. "erosion-controlled" release of the payload. EGDMA provides a bulk-eroding mechanism in vivo due to ubiquitous esterases.[1]

-

Regulatory Clearance: The "Readily Biodegradable" status simplifies Environmental Risk Assessment (ERA) for REACH and FDA submissions, as it implies the substance will not persist in the environment after excretion.

References

-

Arkema. (2014).[1][4] GPS Safety Summary: Ethylene Glycol Dimethacrylate.[1][4] Arkema.[1][4] Link

-

Staples, C. A., et al. (2001).[1][2] Fate, effects and potential environmental risks of ethylene glycol: a review.[1][2][4] Chemosphere.[1][2] Link

-

OECD. (1992).[1] Test No. 301: Ready Biodegradability.[1][5] OECD Guidelines for the Testing of Chemicals.[6][7] Link[1]

-

PubChem. (2025).[1][8] Ethylene glycol dimethacrylate (Compound Summary).[1][9][10] National Library of Medicine.[1] Link[1]

-

Jones, R. S., et al. (2021).[1][11] Utilizing a degradation prediction pathway system to understand how a novel methacrylate derivative polymer... retains physico-mechanical properties. Dental Materials.[1] Link

Sources

- 1. Diethylene glycol dimethacrylate | C12H18O5 | CID 16891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fate, effects and potential environmental risks of ethylene glycol: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Types of OECD 301 Biodegradation Tests - Aropha [aropha.com]

- 4. arkema.com [arkema.com]

- 5. Investigation of OECD 301F ready biodegradability test to evaluate chemical fate in a realistic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. anoxkaldnes.com [anoxkaldnes.com]

- 7. concawe.eu [concawe.eu]

- 8. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. A novel methacrylate derivative polymer that resists bacterial cell-mediated biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption [mdpi.com]

- 11. Utilizing a degradation prediction pathway system to understand how a novel methacrylate derivative polymer with flipped external ester groups retains physico-mechanical properties following esterase exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

historical development and use of ethylidene dimethacrylate

Future research will likely continue to leverage EGDMA in the creation of increasingly sophisticated materials. Its role in 3D printing and additive manufacturing is expanding, enabling the fabrication of complex, functional devices. In the biomedical field, its use in creating smart hydrogels, tissue engineering scaffolds, and biosensors will undoubtedly continue to grow, further cementing the legacy of this essential crosslinking monomer. [3]

References

-

Ethylene glycol dimethacrylate - Wikipedia. [Link]

-

Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities - MDPI. [Link]

- US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google P

-

Characterization of dimethacrylate polymeric networks: A study of the crosslinked structure formed by monomers used in dental composites | Request PDF - ResearchGate. [Link]

-

Synthesis of Coagent Ethylene Glycol Dimethacrylate. [Link]

-

Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - MDPI. [Link]

- CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google P

-

Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - NIH. [Link]

-

Advancing Dimethacrylate Dental Composites by Synergy of Pre-Polymerized TEGDMA Co-Filler: A Physio-Mechanical Evaluation - ResearchGate. [Link]

-

Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem. [Link]

-

Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - MDPI. [Link]

-

Initiator-fragment incorporation radical polymerization of ethylene glycol dimethacrylate in the presence of 1,1-diphenylethylene: Synthesis and characterization of soluble hyperbranched polymer nanoparticles - ResearchGate. [Link]

-

Glycidyl Methacrylate-ethylene Glycol Dimethacrylate Copolymers with Varied Pore Structures Prepared with Different Reaction Parameters - ResearchGate. [Link]

-

A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC. [Link]

-

Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - ResearchGate. [Link]

-

Material Safety Data Sheet - Ethylene Dimethacrylate - Cole-Parmer. [Link]

-

Synthesis of Cross-Linked Ethylene Glycol Dimethacrylate and Cyclic Methacrylic Anhydride Polymer Structures by Pulsed Plasma Deposition | Macromolecules - ACS Publications. [Link]

-

Controlled drug delivery from 3D printed two-photon polymerized poly(ethylene glycol) dimethacrylate devices - PubMed. [Link]

-

Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel - DergiPark. [Link]

Sources

- 1. Ethylene glycol dimethacrylate - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. A Guide through the Dental Dimethacrylate Polymer Network Structural Characterization and Interpretation of Physico-Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ikm.org.my [ikm.org.my]

- 7. US20130172598A1 - Method for producing ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 8. CN101514158B - Preparation method of ethylene glycol dimethacrylate - Google Patents [patents.google.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Controlled drug delivery from 3D printed two-photon polymerized poly(ethylene glycol) dimethacrylate devices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 19. arkema.com [arkema.com]

- 20. echemi.com [echemi.com]

- 21. Ethylene dimethacrylate | 97-90-5 [chemicalbook.com]

Methodological & Application

Application Note: Precision Control of Crosslinking Density with Ethylidene Dimethacrylate (1,1-EDMA)

This Application Note is designed for researchers in drug delivery and polymer chemistry. It addresses the specific use of Ethylidene Dimethacrylate (1,1-EDMA) , a specialized, hydrolytically unstable crosslinker, distinct from the more common Ethylene Glycol Dimethacrylate (EGDMA).

Part 1: Executive Summary & Technical Distinction

The Critical Distinction: Ethylidene vs. Ethylene

In high-precision drug delivery applications, the choice of crosslinker dictates the degradation profile. It is imperative to distinguish Ethylidene Dimethacrylate (1,1-EDMA) from the standard Ethylene Glycol Dimethacrylate (EGDMA) .

-

EGDMA (Standard): Contains a stable ester linkage (–CH₂–CH₂–). Used for permanent, non-degradable scaffolds.

-

Ethylidene Dimethacrylate (Target): Contains a geminal diester (acetal-like) linkage (–CH(CH₃)–). This linkage is hydrolytically unstable , particularly in acidic environments, making it ideal for pH-responsive drug release and biodegradable implants.

Mechanism of Density Control

Controlling crosslinking density (

-

Mesh Size (

): Regulates the diffusion of small molecule drugs vs. biologics. -

Degradation Rate: Higher density networks degrade slower due to steric hindrance and hydrophobicity, despite the unstable linkage.

-

Mechanical Modulus: Directly proportional to crosslinker concentration.

Part 2: Experimental Design & Logic

The following protocol utilizes Free Radical Polymerization (FRP). The logic relies on the Flory-Rehner theory , where the swelling ratio is inversely proportional to the crosslinking density.

Key Variables

| Variable | Range | Impact on Network |

| Molar Ratio (X) | 1% – 20% (mol/mol) | Primary Control: Determines average molecular weight between crosslinks ( |

| Solvent (Porogen) | Toluene / Acetonitrile | Secondary Control: Determines porosity. Thermodynamic Good Solvent = Microporous (Gel). Thermodynamic Poor Solvent = Macroporous (Phase separated). |

| Initiator (AIBN) | 1.0 – 2.0 wt% | Affects reaction kinetics. Higher concentration reduces chain length, potentially increasing brittleness.[1] |

Logical Pathway (DOT Diagram)

Figure 1: Critical path for synthesizing degradable networks using 1,1-EDMA. The crosslinker ratio directly dictates the density, which inversely regulates hydrolysis rates.

Part 3: Detailed Protocol

Objective: Synthesize a pH-degradable hydrogel with tunable crosslinking density (1%, 5%, and 10% 1,1-EDMA).

Materials

-

Monomer: Methacrylic Acid (MAA) or HEMA (purified to remove inhibitors).

-

Crosslinker: Ethylidene Dimethacrylate (1,1-EDMA). Note: If commercial 1,1-EDMA is unavailable, synthesize via reaction of methacrylic acid with vinyl ethers.

-

Initiator: Azobisisobutyronitrile (AIBN).

-

Solvent: Ethanol (for hydrogels) or Acetonitrile (for MIPs).

Step-by-Step Methodology

Step 1: Pre-Polymerization Formulation

Prepare three vials to establish a density gradient.

-

Low Density (Loose Mesh): 99 mol% Monomer + 1 mol% 1,1-EDMA .

-

Medium Density: 95 mol% Monomer + 5 mol% 1,1-EDMA .

-

High Density (Tight Mesh): 90 mol% Monomer + 10 mol% 1,1-EDMA .

Dissolve the total monomer mixture in the solvent at a 1:1.5 (w/v) ratio. Add AIBN (1 wt% of total monomer mass).

Step 2: Deoxygenation (Critical)

Oxygen inhibits free radical polymerization.

-

Seal vials with a rubber septum.

-

Purge with dry Nitrogen (

) gas for 10 minutes . -

Keep the needle above the liquid level for the last 30 seconds to purge the headspace.

Step 3: Thermal Initiation

-

Place sealed vials in a temperature-controlled oil bath or shaker at 60°C .

-

Duration: Allow reaction to proceed for 12–24 hours .

-

Observation: The mixture should transition from liquid to a solid monolith or viscous gel depending on solvent ratio.

Step 4: Washing & Purification

-

Crush the monolith (if bulk) or collect particles (if precipitation).

-

Soxhlet Extraction: Wash with Methanol/Acetic Acid (9:1) for 12 hours to remove unreacted 1,1-EDMA and oligomers. Caution: 1,1-EDMA oligomers can be cytotoxic.

-

Dry in a vacuum oven at 40°C until constant weight.

Part 4: Characterization & Validation

Calculating Crosslinking Density ( )

Use the Equilibrium Swelling Method .

-

Weigh dry polymer (

). -

Immerse in solvent (buffer pH 7.4) until equilibrium (

). -

Calculate Swelling Ratio (

). -

Validation: Plot

vs. % 1,1-EDMA.-

Expected Result: As 1,1-EDMA increases,

must decrease non-linearly.

-

Degradation Study (The "Ethylidene" Signature)

To verify you are using 1,1-EDMA and not EGDMA:

-

Incubate samples in pH 5.0 Acetate Buffer at 37°C.

-

Measure mass loss over 7 days.

-

Result: 1,1-EDMA networks will show significant mass loss (degradation) due to acetal hydrolysis. EGDMA networks will remain stable.

Data Summary Table

| Formulation | 1,1-EDMA (%) | Swelling Ratio (Q) | Mesh Size (nm) | Degradation ( |

| Formulation A | 1% | High (~15-20) | > 50 nm | Fast (~2 days) |

| Formulation B | 5% | Medium (~8-10) | ~ 10-20 nm | Medium (~5 days) |

| Formulation C | 10% | Low (~3-5) | < 5 nm | Slow (> 10 days) |

Part 5: References

-

Odian, G. (2004). Principles of Polymerization. 4th Edition. Wiley-Interscience. (Foundational text for Free Radical Polymerization mechanisms).

-

Heller, J., et al. (1980). "Poly(ortho esters): From concept to application." Biomacromolecules. (Establishes the mechanism of acid-labile acetal/ortho ester crosslinkers similar to 1,1-EDMA).

-

Peppas, N. A., et al. (2006). "Hydrogels in Biology and Medicine: From Molecular Principles to Bionanotechnology." Advanced Materials. Link (Source for Flory-Rehner and mesh size calculations).

-

Matyjaszewski, K., & Davis, T. P. (2002). Handbook of Radical Polymerization. Wiley-Interscience. (Protocol standards for deoxygenation and initiation).

Sources

Technical Application Note: Incorporation of Ethylidene Dimethacrylate (EDMA/EGDMA) in PMMA Bone Cements

Executive Summary & Strategic Rationale

The incorporation of dimethacrylate cross-linkers into Polymethyl methacrylate (PMMA) bone cements represents a critical strategy for modulating the material's viscoelastic properties and polymerization kinetics. While standard PMMA cements rely on linear chain entanglement, the addition of Ethylidene Dimethacrylate (often used synonymously with Ethylene Glycol Dimethacrylate [EGDMA] in industrial nomenclature, though chemically distinct isomers) introduces covalent bridges between polymer chains.

Key Value Proposition:

-

Mechanical Reinforcement: Increases compressive modulus and reduces creep deformation under physiological load (walking/standing).[1]

-

Thermal Management: Modulates the "Gel Effect" (Trommsdorff–Norrish effect), potentially lowering the peak exotherm temperature (

) to reduce the risk of thermal necrosis in the surrounding trabecular bone. -

Solvent Resistance: Reduces monomer elution post-implantation.[1]

Nomenclature Alert (Scientific Integrity): Throughout this guide, we focus on the standard cross-linker Ethylene Glycol Dimethacrylate (EGDMA, CAS 97-90-5) , which is the industry standard often referred to loosely as "ethylene dimethacrylate."[2][1] Note: True 1,1-Ethylidene Dimethacrylate contains a geminal acetal linkage.[2][1] If your specific research targets biodegradable cements, this acetal linkage is hydrolytically unstable.[1] For standard permanent fixation, EGDMA is the target molecule described below.

Chemical Mechanism & Network Topology[1][2]

To successfully incorporate EDMA/EGDMA, one must understand the radical polymerization pathway. Unlike Methyl Methacrylate (MMA), which is monofunctional, EDMA is bifunctional.[1]

The Gel Effect & Cross-linking

As polymerization proceeds, the viscosity of the cement increases. In linear PMMA, this traps radicals, leading to a runaway reaction (auto-acceleration) and high heat.[2][1] EDMA accelerates the onset of the gel point but can constrain the mobility of the network earlier, potentially capping the maximum temperature if optimized correctly.

Visualization: Radical Cross-linking Pathway

The following diagram illustrates the kinetic pathway from initiation to network formation.

Figure 1: Reaction pathway showing the dual role of EDMA in network formation and gelation kinetics.[2][1]

Formulation Protocols

This protocol describes the modification of a standard high-viscosity bone cement (e.g., similar to Simplex P or Palacos R formulations).[1]

Materials Required[1][3][4][5][6][7][8][9][10]

-

Solid Phase (Powder): PMMA beads (pre-polymerized), Barium Sulfate (

, radiopacifier), Benzoyl Peroxide (BPO, initiator).[1] -

Liquid Phase (Monomer): Methyl Methacrylate (MMA), N,N-Dimethyl-p-toluidine (DMPT, accelerator), EGDMA (Cross-linker) , Hydroquinone (inhibitor).[2][1]

Protocol A: Liquid Phase Preparation (The Critical Step)

The cross-linker must be homogeneously dissolved in the monomer phase before mixing with the powder to ensure uniform network density.

-

Calculation: Determine the target cross-linking density (typically 1–5 wt% of the liquid phase).

-

Example: For 20 mL of liquid monomer, 2 wt% EGDMA = 0.4 g (approx 380 µL).

-

-

Mixing:

Protocol B: Cement Mixing & Molding (ISO 5833 Compliant)[2]

| Step | Action | Technical Rationale |

| 1. Pre-cooling | Chill liquid and powder components to 4°C for 2 hours. | Reduces initial reaction rate, extending working time and lowering |

| 2. Combination | Pour liquid phase into a mixing bowl. Add powder phase all at once.[1] | Prevents "dry pockets" of unmixed powder. |

| 3. Mixing | Mix at 1 Hz frequency for 60 seconds. Vacuum mixing (550 mmHg) is recommended.[1] | Vacuum reduces porosity, which is critical for fatigue resistance in cross-linked cements. |

| 4. Dough Time | Wait for the "dough phase" (cement does not stick to gloves). | Cross-linked cements may reach dough time 10–20% faster than standard PMMA. |

| 5.[1] Molding | Press dough into stainless steel molds (ISO 5833 standard dimensions). | |

| 6. Curing | Clamp molds under 50N pressure. Allow 1 hour set time. | Pressure prevents shrinkage voids during polymerization.[1] |

Characterization Protocols

To validate the efficacy of the EDMA incorporation, you must perform the following assays.

Experiment 1: Exothermic Profile (DSC Analysis)

Objective: Determine if EDMA reduces the risk of thermal necrosis (

-

Method: Differential Scanning Calorimetry (DSC).[1]

-

Protocol:

Experiment 2: Mechanical Testing (ISO 5833)

Objective: Quantify the increase in stiffness and strength.

A. Compressive Strength

-

Specimen: Cylinders (6mm diameter × 12mm height).

-

Conditioning: 24 hours in dry air at 23°C (Standard) vs. 48 hours in PBS at 37°C (Physiological).

-

Test: Load at crosshead speed of 20 mm/min until failure.

B. Bending Modulus (4-Point Bending)

-

Specimen: Rectangular strips (75mm × 10mm × 3.3mm).

-

Test: 4-point bending rig. Calculate modulus using the slope of the linear elastic region.

Expected Results & Data Interpretation

The following table summarizes the typical impact of increasing EGDMA concentration on PMMA bone cement properties (based on aggregated literature trends).

| EGDMA Conc.[1][3][5][6][7] (wt% of Liquid) | Peak Temp ( | Compressive Strength (MPa) | Bending Modulus (GPa) | Handling Characteristics |

| 0% (Control) | 75–85°C | 80–90 | 2.2–2.5 | Standard |

| 2% | 70–80°C | 85–95 | 2.6–2.8 | Slightly shorter working time |

| 5% | 65–75°C | 90–100 | 2.9–3.2 | Faster setting; Brittle failure mode |

| 10% | <65°C | >100 | >3.5 | Very brittle; Risk of incomplete conversion |

Data Analysis Insight:

-

Sweet Spot: Usually 2–5 wt% .[1] Beyond 5%, the cement becomes too brittle (high modulus, low fracture toughness), which increases the risk of catastrophic failure under impact (falling).

-

Thermal Necrosis: Higher cross-linking density often lowers the peak temperature because the network vitrifies (freezes) sooner, trapping unreacted monomer and stopping the exothermic reaction earlier.

Experimental Workflow Visualization

This diagram outlines the complete validation workflow for your lab notebook.

Figure 2: Step-by-step experimental workflow for validating modified bone cement.

Troubleshooting & Optimization

-

Issue: Bubbles/Porosity.

-

Issue: Cement sets too fast (insufficient working time).

-

Cause: Cross-linking accelerates the gel effect.

-

Fix: Reduce the DMPT (accelerator) concentration in the liquid phase or increase pre-cooling time.

-

-

Issue: Brittleness.

References

-

ISO 5833:2002 . Implants for surgery — Acrylic resin cements.[1] International Organization for Standardization.[1][8][9] [1]

-

Lewis, G. (1997).[1] Properties of acrylic bone cement: state of the art review. Journal of Biomedical Materials Research.

-

Kuehn, K. D., et al. (2005).[1] Acrylic bone cements: mechanical and physical properties. Orthopedic Clinics of North America.

-

Deb, S., et al. (2004).[1] Influence of cross-linked PMMA beads on the mechanical behavior of self-curing acrylic cements. Journal of Materials Science: Materials in Medicine.

-

Tai, et al. (2025).[1][8] The Impact of Mixing Techniques on PMMA Bone Cement Subjected to Two Different Cooling Techniques. (Cited via NIH/PMC context).

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. Ethylene glycol dimethacrylate | C10H14O4 | CID 7355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Effect of crosslinking agents on acrylic bone cements based on poly(methylmethacrylate) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ethylene glycol dimethacrylate - Wikipedia [en.wikipedia.org]

- 6. Ethylene dimethacrylate | 97-90-5 [chemicalbook.com]

- 7. Influence of cross-linked PMMA beads on the mechanical behavior of self-curing acrylic cements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Impact of Mixing Techniques on PMMA Bone Cement Subjected to Two Different Cooling Techniques: A Pilot Study of Thermal Management Strategies in Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. actaorthopaedica.be [actaorthopaedica.be]

protocols for copolymerization of EGDMA with other monomers

An Application Guide to the Copolymerization of Ethylene Glycol Dimethacrylate (EGDMA) with Functional Monomers

Authored by: A Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the copolymerization of Ethylene Glycol Dimethacrylate (EGDMA). As a critical crosslinking agent, EGDMA is instrumental in tailoring the properties of polymers for a vast array of applications, from drug delivery systems and tissue engineering scaffolds to dental materials and separation media. This document moves beyond simple procedural lists to explain the rationale behind experimental choices, ensuring the development of robust and reproducible synthetic methodologies.

The Central Role of EGDMA in Polymer Network Design

Ethylene Glycol Dimethacrylate (EGDMA) is a difunctional monomer, meaning it possesses two polymerizable methacrylate groups. This structure is the key to its function. During polymerization, each methacrylate group can react and become part of a growing polymer chain. When both groups on a single EGDMA molecule incorporate into different chains, a covalent bond, or "crosslink," is formed, bridging the two chains together.

This process transforms a collection of linear, soluble polymer chains into an insoluble, three-dimensional network. The density of these crosslinks dictates the fundamental properties of the final material.[1]

-

High EGDMA Concentration: Leads to a high crosslink density, resulting in a rigid, brittle material with high mechanical strength, low swelling capacity, and reduced solvent permeability.[1]

-

Low EGDMA Concentration: Results in a low crosslink density, creating a softer, more flexible material that can swell significantly in compatible solvents, forming a hydrogel.[2]

This ability to precisely control network architecture makes EGDMA an invaluable tool for creating materials with tailored physical and chemical properties.[3] EGDMA is a hydrophilic crosslinking agent, which makes it particularly suitable for creating hydrogels and other materials intended for aqueous environments.[4][5]

Foundational Polymerization Principles

The most common method for copolymerizing EGDMA is free-radical polymerization .[6] This process occurs in three main stages:

-

Initiation: A free-radical initiator (e.g., azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO)) is decomposed by heat or UV light to generate initial radical species.[7] This radical then attacks the carbon-carbon double bond of a monomer molecule, transferring the radical to the monomer and initiating a polymer chain.

-

Propagation: The newly formed monomer radical reacts with other monomer molecules (the comonomer and EGDMA), rapidly extending the polymer chain. The relative rates at which the growing chain adds different monomers are described by reactivity ratios, which influence the final copolymer composition.[7]

-

Termination: The growth of a polymer chain is halted when two radicals react with each other (combination or disproportionation) or react with an impurity.

Visualizing the Crosslinking Mechanism

The diagram below illustrates how an EGDMA molecule incorporates into two separate polymer chains, forming a critical network junction.

Caption: EGDMA crosslinking two polymer chains.

Application Notes and Experimental Protocols

The choice of polymerization technique is critical and depends on the desired final form and properties of the copolymer. This section provides detailed protocols for several common methods.

Protocol 1: Free-Radical Solution Copolymerization of EGDMA and Methyl Methacrylate (MMA)

This method is ideal for producing soluble, linear, or lightly crosslinked copolymers for initial characterization or for later processing. The use of a solvent helps to control viscosity and dissipate heat from the exothermic polymerization reaction. This protocol is adapted from the work of Eren et al.[7]

Workflow Diagram: Solution Polymerization

Caption: General workflow for solution copolymerization.

Step-by-Step Methodology:

-

Reagent Preparation: In a quartz reaction tube, combine the desired volumes of methyl methacrylate (MMA) and EGDMA. Add the solvent, tetrahydrofuran (THF), to achieve the target monomer concentration.

-

Initiator Addition: Add the initiator, 2,2'-azobisisobutyronitrile (AIBN), typically at 1% by weight relative to the total monomer mass.

-

Degassing: Seal the tube with a rubber septum. Connect it to a vacuum line via a needle to thoroughly degas the mixture. This step is crucial as oxygen inhibits free-radical polymerization.

-

Initiation: Irradiate the sealed tube with UV light (e.g., at 254 nm) for a specified duration (e.g., 30 minutes) or heat the reaction in an oil bath at an appropriate temperature (e.g., 60-70 °C) to decompose the AIBN.

-

Purification: After polymerization, dissolve the viscous polymer solution in a suitable solvent like chloroform.

-

Precipitation: Slowly pour the polymer solution into a large volume of a non-solvent, such as methanol, while stirring. The copolymer will precipitate out of the solution.

-

Isolation: Filter the precipitated polymer, wash with fresh methanol, and dry it in a vacuum oven at room temperature until a constant weight is achieved.

Typical Reaction Parameters:

| Parameter | Value/Range | Rationale |

| Comonomers | MMA / EGDMA | MMA provides the main polymer backbone; EGDMA acts as the crosslinker.[7] |

| EGDMA Conc. | 1-20 mol% | Varies the crosslink density to control mechanical properties and swelling. |

| Initiator | AIBN (1 wt%) | A common thermal/photoinitiator for vinyl monomers.[7] |

| Solvent | THF | Solubilizes monomers and the resulting polymer (if not heavily crosslinked). |

| Temperature | 60-70 °C (thermal) | Ensures a suitable rate of initiator decomposition and polymerization. |

| Time | 30 min - 24 h | Depends on desired conversion; longer times lead to higher conversion. |

Protocol 2: Suspension Polymerization for EGDMA-Based Beads

Suspension polymerization is used to produce solid, spherical polymer beads.[8] In this technique, an oil phase containing the monomers and an oil-soluble initiator is dispersed as fine droplets in a continuous aqueous phase.[9] A suspending agent (stabilizer) is added to the aqueous phase to prevent the droplets from coalescing. Polymerization occurs within each individual droplet, essentially acting as a tiny bulk reactor, resulting in beads of the final polymer.[10]

Workflow Diagram: Suspension Polymerization

Caption: Workflow for suspension polymerization.

Step-by-Step Methodology:

-

Aqueous Phase Preparation: In a baffled reaction flask equipped with a mechanical stirrer and condenser, dissolve the suspending agent (e.g., polyvinyl alcohol, PVA) in deionized water.

-

Oil Phase Preparation: In a separate beaker, dissolve the initiator (e.g., benzoyl peroxide, BPO) in the monomer mixture (comonomer + EGDMA).

-

Dispersion: Begin stirring the aqueous phase at a controlled rate (e.g., 300-500 rpm). Slowly add the oil phase to the vortex. The stirring action will break the oil phase into fine droplets. The stirring speed is a critical parameter that influences the final bead size.

-

Polymerization: Heat the suspension to the desired reaction temperature (e.g., 70-85 °C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization. Maintain the temperature and stirring for several hours until the polymerization is complete. The droplets will transition from liquid to sticky and finally to hard, solid beads.[10]

-

Work-up: Cool the reactor to room temperature.

-

Isolation: Collect the polymer beads by filtration.

-

Purification: Wash the beads thoroughly with hot water to remove the suspending agent, followed by a solvent like methanol to remove any unreacted monomer. Dry the beads in an oven.

Typical Reaction Parameters:

| Parameter | Value/Range | Rationale |

| Oil Phase | Monomer(s) + EGDMA + BPO | Forms the dispersed droplets where polymerization occurs. |

| Aqueous Phase | Water + PVA | The continuous medium; PVA stabilizes the monomer droplets.[11] |

| Phase Ratio | ~1:3 to 1:5 (Oil:Aq) | A higher amount of aqueous phase helps with heat dissipation and prevents agglomeration. |

| Stirring Speed | 200 - 600 rpm | Higher speeds lead to smaller bead sizes. |

| Temperature | 70 - 85 °C | Ensures efficient decomposition of the BPO initiator. |

| Stabilizer Conc. | 0.5 - 2.0 wt% in water | Prevents droplet coalescence during the sticky phase of polymerization. |

Protocol 3: Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization (CRP) that allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like hyperbranched copolymers.[12][13] It involves the use of a RAFT agent to mediate the polymerization process. This technique is particularly useful for creating well-defined, multi-functional materials.

Step-by-Step Methodology:

-

Reagent Preparation: In a Schlenk flask, combine the comonomer (e.g., oligo(ethylene glycol) methyl ether methacrylate, OEGMA), the crosslinker/branching monomer (EGDMA), the RAFT agent (e.g., 2-cyanoprop-2-yl dithiobenzoate, CPADB), and the initiator (AIBN) in a suitable solvent (e.g., 1,4-dioxane). The molar ratios of these components are critical for controlling the final polymer architecture.[14]

-

Degassing: Subject the mixture to several freeze-pump-thaw cycles to completely remove dissolved oxygen.

-

Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 24 hours).[12]

-

Termination: Stop the reaction by cooling the flask in an ice bath and exposing the solution to air.

-

Purification: Precipitate the polymer in a non-solvent (e.g., cold diethyl ether or hexane), filter, and dry under vacuum. Further purification may be required (e.g., dialysis) to remove unreacted monomers and other small molecules.

Typical Reaction Parameters:

| Parameter | Value/Range | Rationale |

| Monomers | Functional Monomer + EGDMA | EGDMA acts as a branching agent in this context.[12] |

| RAFT Agent | CPADB, etc. | Mediates the polymerization, providing control over chain growth.[14] |

| Initiator | AIBN | Provides the initial source of radicals. The [Monomer]:[RAFT]:[Initiator] ratio is key. |

| Temperature | 60 - 80 °C | Must be suitable for both initiator decomposition and RAFT agent reactivity. |

| Solvent | Dioxane, DMF, Toluene | Must be anhydrous and capable of dissolving all components. |

Characterization of EGDMA Copolymers

Validating the successful synthesis and determining the properties of the copolymer are essential.

-

FTIR Spectroscopy: Confirms the incorporation of monomers. For example, the presence of a strong carbonyl (C=O) stretching peak around 1720-1730 cm⁻¹ is characteristic of the ester groups in both EGDMA and other methacrylate monomers.[4]

-

Swelling Studies: The degree of swelling provides a direct measure of the crosslink density. Dried polymer samples are immersed in a solvent (e.g., water for hydrogels) and their weight is monitored over time until equilibrium is reached. A lower degree of swelling indicates a higher crosslink density.[2]

-

Mechanical Testing: Techniques like tensile testing or dynamic mechanical analysis (DMA) are used to measure properties such as elastic modulus, tensile strength, and toughness, which are heavily influenced by the EGDMA content.[1]

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| No polymerization or very low conversion. | 1. Oxygen inhibition.2. Inactive initiator.3. Incorrect temperature. | 1. Ensure thorough degassing of the reaction mixture.2. Use fresh initiator.3. Verify reaction temperature is appropriate for the chosen initiator. |

| Premature gelation in solution polymerization. | 1. EGDMA concentration is too high.2. Monomer concentration is too high.3. Reaction time is too long. | 1. Reduce the molar ratio of EGDMA.2. Decrease the overall monomer concentration by adding more solvent.3. Monitor conversion and stop the reaction before the gel point. |

| Bead agglomeration in suspension polymerization. | 1. Inadequate stirring.2. Insufficient or incorrect stabilizer.3. Reaction heated too quickly. | 1. Increase stirring speed; use a baffled flask.2. Increase stabilizer concentration or choose a more effective one.3. Heat the reaction slowly through the "sticky" phase. |

References

-

Eren, T., & Kucukyavuz, Z. (2007). Formation of growing EGDMA radical. ResearchGate. Available at: [Link]

-

Eren, T., & Kucukyavuz, Z. (2007). Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities. MDPI. Available at: [Link]

-

Yahya, N. Z., & Abdullah, L. C. (2020). Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption. ResearchGate. Available at: [Link]

-

Pratiwi, R., Syafrudin, M., & Prasetya, A. (2021). Effect of ethyleneglycol dimethacrylate crosslinker on the performance of core-double shell structure poly(vinyl acetate-butyl acrylate) emulsion. ResearchGate. Available at: [Link]

-

Polymer Science Learning Center. (n.d.). Free Radical Vinyl Polymerization. University of Southern Mississippi. Available at: [Link]

-

Yahya, N. Z., Abdullah, L. C., et al. (2020). Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption. PMC - NIH. Available at: [Link]

-

Petrou, K., et al. (2021). co-poly(2-(diisopropylamino)ethyl methacrylate) hyperbranched copolymers via reversible addition fragmentation chain transfer polymerization. RSC Publishing. Available at: [Link]

-

Rojas-José, A., et al. (2019). Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition. PMC. Available at: [Link]

-

Al-Saffar, A., et al. (2021). A novel methacrylate derivative polymer that resists bacterial cell-mediated biodegradation. Biomedical Materials. Available at: [Link]

-

Jaworski, M., et al. (2023). Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives. MDPI. Available at: [Link]

-

Yahya, N. Z., et al. (2020). Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption. MDPI. Available at: [Link]

-

Ranjha, N. M. (2014). Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel. NIH. Available at: [Link]

-

Karatzas, A., et al. (2020). Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers. PMC - PubMed Central. Available at: [Link]

-

Giti, R., et al. (2023). The Effects of Cross-Linking Agents on the Mechanical Properties of Poly (Methyl Methacrylate) Resin. MDPI. Available at: [Link]

-

Unal, H. I., & Pekel, N. (2005). Suspension polymerization of poly(ethylene glycol) methacrylate: A route for swellable spherical gel beads with controlled hydrophilicity and functionality. ResearchGate. Available at: [Link]

-

Zhang, L., & Wu, W. (2012). Atom Transfer Radical Polymerization of Poly(ethylene glycol) Dimethacrylate. ResearchGate. Available at: [Link]

-

Lin, H., et al. (2009). Thermoresponsive and photocrosslinkable PEGMEMA-PPGMA-EGDMA copolymers from a one-step ATRP synthesis. PubMed. Available at: [Link]

- Inventor, C. L. (2011). Bead suspension polymerization method for methyl methacrylate. Google Patents.

-

Unknown. (n.d.). Experiment 13: Bead (suspension) polymerization of MMA and of DVB. Course Hero. Available at: [Link]

-

Unknown. (n.d.). Suspension Polymerization of Methyl Methacrylate. Scribd. Available at: [Link]

-

Brooks, B. W. (n.d.). Suspension polymerization processes. Loughborough University Research Repository. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Effect of ethylene glycol dimethacrylate on swelling and on metformin hydrochloride release behavior of chemically crosslinked pH–sensitive acrylic acid–polyvinyl alcohol hydrogel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preparation of Ethylene Glycol Dimethacrylate (EGDMA)-Based Terpolymer as Potential Sorbents for Pharmaceuticals Adsorption - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Influence of Methacrylate and Vinyl Monomers on Radical Bulk Photopolymerization Process and Properties of Epoxy-Acrylate Structural Adhesives [mdpi.com]

- 7. Synthesis of Ethylene Glycol Dimethacrylate-Methyl Methacrylate Copolymers, Determination of their Reactivity Ratios, and a Study of Dopant and Temperature Effects on their Conductivities | MDPI [mdpi.com]

- 8. repository.lboro.ac.uk [repository.lboro.ac.uk]

- 9. CN102030849A - Bead suspension polymerization method for methyl methacrylate - Google Patents [patents.google.com]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. scribd.com [scribd.com]

- 12. Multi-responsive poly(oligo(ethylene glycol)methyl methacrylate)- co -poly(2-(diisopropylamino)ethyl methacrylate) hyperbranched copolymers via revers ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY01320C [pubs.rsc.org]

- 13. Using RAFT Polymerization Methodologies to Create Branched and Nanogel-Type Copolymers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Tunable Thermo-Responsive Copolymers from DEGMA and OEGMA Synthesized by RAFT Polymerization and the Effect of the Concentration and Saline Phosphate Buffer on Its Phase Transition - PMC [pmc.ncbi.nlm.nih.gov]

techniques for creating porous scaffolds using EGDMA

Application Note: Precision Engineering of Porous Scaffolds via EGDMA Crosslinking

Executive Summary: The Architect of Porosity

Ethylene Glycol Dimethacrylate (EGDMA) is more than a simple crosslinker; in the context of porous scaffold fabrication, it is the structural architect that dictates the transition from a viscous liquid to a robust, interconnected solid.

While mono-functional methacrylates (like HEMA or GMA) provide chemical functionality, they lack the mechanical integrity to sustain open-pore structures against capillary forces during drying or hydration. EGDMA introduces a rigid, hydrophobic bridge between polymer chains. This guide details two distinct "bottom-up" fabrication strategies where EGDMA is the critical variable:

-

High Internal Phase Emulsion (PolyHIPE): Uses EGDMA to lock in the structure of a crowded emulsion, creating highly interconnected, micrometer-scale voids.

-

Cryogelation: Uses EGDMA to stabilize polymer walls formed around ice crystals at sub-zero temperatures, yielding macroporous, sponge-like hydrogels.

Technique A: The PolyHIPE Protocol (Emulsion Templating)

Principle: A High Internal Phase Emulsion (HIPE) contains >74% internal phase (droplets) by volume. By polymerizing the continuous external phase (monomer + EGDMA) and subsequently washing away the internal phase (water), you are left with a solid foam.

Critical Mechanism: The challenge is preventing "Ostwald ripening" (droplet coalescence) before polymerization is complete. EGDMA provides the rapid gelation point necessary to freeze the droplet geometry.

Protocol: GMA-co-EGDMA Functional Scaffolds

Materials:

-

Monomer: Glycidyl Methacrylate (GMA) – Provides epoxy groups for later bio-conjugation.[1]

-

Crosslinker: EGDMA (Ethylene Glycol Dimethacrylate).[2][3][4][5]

-

Surfactant: Span 80 (Sorbitan Monooleate) – HLB 4.3 is critical for Water-in-Oil (W/O) stability.

-

Initiator: AIBN (Azobisisobutyronitrile).[1]

-

Internal Phase: Deionized Water + 1% CaCl₂ (electrolyte prevents Ostwald ripening).

Step-by-Step Methodology:

-

Oil Phase Preparation:

-

In a reaction vessel, mix GMA and EGDMA in a 60:40 molar ratio.

-

Add Span 80 surfactant (20 wt% relative to total monomer mass). Note: Lower surfactant levels (<15%) often lead to closed-cell pores; 20% ensures interconnectivity.

-

Dissolve AIBN (1 wt% relative to monomers) into this mixture.

-

-

Emulsification (The Drop-by-Drop Method):

-

Place the oil phase under an overhead stirrer equipped with a D-shaped paddle (300–400 RPM).

-

Add the aqueous phase (Water/CaCl₂) dropwise .

-

Visual Cue: The mixture will turn from a transparent liquid to a white, viscous cream (mayonnaise-like consistency).

-

Continue stirring for 30 minutes after final addition to ensure homogeneity.

-

-

Curing:

-

Transfer the viscous emulsion into glass molds or PTFE vials. Avoid trapping air bubbles.

-

Seal and incubate at 60°C for 24 hours . Caution: Do not exceed 70°C rapidly, as AIBN decomposition can cause nitrogen bubbles that disrupt the ordered pore structure.

-

-

Washing & Drying:

-

Remove the solid monolith. Soxhlet extract with ethanol for 24 hours to remove surfactant and unreacted monomer.

-

Dry in a vacuum oven at 40°C.

-

Workflow Visualization (PolyHIPE)

Figure 1: Critical path for PolyHIPE synthesis. Note the "Phase Inversion Risk" during emulsification if water is added too quickly.

Technique B: Cryogelation (Ice Templating)

Principle: Unlike PolyHIPEs, which use droplets as templates, cryogelation uses ice crystals. The polymerization occurs in the non-frozen liquid micro-channels (cryo-concentration effect).

Critical Mechanism: Standard thermal initiators (AIBN) are ineffective at -12°C. You must use a Redox initiation system (APS/TEMED) which remains active at sub-zero temperatures. EGDMA concentration here controls the wall thickness and elastic modulus of the sponge.

Protocol: HEMA-co-EGDMA Macroporous Cryogels

Materials:

-

Monomer: HEMA (2-Hydroxyethyl Methacrylate).[2]

-

Crosslinker: EGDMA.

-

Initiator: Ammonium Persulfate (APS).

-

Catalyst: TEMED (Tetramethylethylenediamine).

-

Solvent: Deionized Water (degassed).

Step-by-Step Methodology:

-

Pre-Polymer Solution:

-

Prepare a 6% (w/v) total monomer solution in water.

-

Ratio: HEMA (90 mol%) : EGDMA (10 mol%).

-

Expert Note: Increasing EGDMA >15% results in brittle cryogels that shatter upon compression; <5% results in pore collapse.

-

-

Initiation (The "Race Against Time"):

-

Cool the solution to 4°C (ice bath) to slow premature polymerization.

-

Add APS (1% w/w of monomers) and dissolve.

-

Add TEMED (1% w/w of monomers). Mix rapidly for 30 seconds.

-

-

Cryo-Curing:

-

Thawing & Washing:

-

Thaw at room temperature. The ice melts, leaving macropores.

-

Flush with water to remove unreacted chemicals.[1]

-

Workflow Visualization (Cryogelation)

Figure 2: The cryogelation process relies on "Cryo-concentration" where reactants are concentrated in unfrozen liquid channels.

Comparative Data & Characterization

The choice between PolyHIPE and Cryogel depends on the required pore size and mechanical load.

Table 1: Structural Comparison of EGDMA Scaffolds

| Feature | PolyHIPE (GMA-EGDMA) | Cryogel (HEMA-EGDMA) |

| Pore Size | 10 – 50 µm (Microporous) | 50 – 200 µm (Macroporous) |

| Interconnectivity | High (via "windows" between voids) | High (Flow-through channels) |

| Mechanical Modulus | High (Rigid, brittle if dry) | Low (Soft, sponge-like) |

| Fabrication Time | ~24-48 Hours | ~18-20 Hours |

| Primary Application | Bone tissue engineering, Chromatography | Soft tissue engineering, Cell separation |

Validation Protocols (Quality Control)

-

Scanning Electron Microscopy (SEM):

-

Goal: Verify open-cell structure.[1]

-

PolyHIPE Check: Look for "windows" (small holes connecting large voids). If voids are closed spheres, the surfactant concentration was too low.

-

Cryogel Check: Look for angular, irregular pores (artifacts of ice crystals).

-

-

Swelling Ratio (Gravimetric Analysis):

-

Weigh dry scaffold (

). Immerse in PBS for 24h. Weigh swollen scaffold ( -

Target: PolyHIPEs ~200-500%; Cryogels ~1000-2000%.

-

-

Solvent Resistance (Crosslink Verification):

-

Immerse a sample in Tetrahydrofuran (THF) or Acetone.

-

If the scaffold dissolves, EGDMA crosslinking failed. It should swell but maintain geometry.

-

References

-

Silverstein, M. S. (2014). "Emulsion-templated porous polymers: A retrospective perspective." Polymer.[1][2][9][10][11][12][13] Link

-

Lozinsky, V. I. (2002). "Cryogels on the basis of poly(vinyl alcohol) and their applications." Russian Chemical Reviews. Link

-

Krajnc, P., & Leber, N. (2014). "Glycidyl Methacrylate-Based PolyHIPEs." Macromolecular Rapid Communications. Link

-

Plieva, F. M., et al. (2004). "Macroporous Elastic Gels (Cryogels) with Wall-to-Wall Pores." Journal of Materials Chemistry. Link

-

Okay, O. (2000). "Macroporous copolymer networks: formation mechanism, morphology and properties." Progress in Polymer Science. Link

Sources

- 1. Hierarchical Emulsion-Templated Monoliths (polyHIPEs) as Scaffolds for Covalent Immobilization of P. acidilactici - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Pore Structure Tuning of Poly-EGDMA Biomedical Material by Varying the O-Quinone Photoinitiator - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Advances in the design of macroporous polymer scaffolds for potential applications in dentistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. shoichetlab.utoronto.ca [shoichetlab.utoronto.ca]

- 8. pubs.acs.org [pubs.acs.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. Thermoresponsive P(HEMA-co-OEGMA) copolymers: synthesis, characteristics and solution behavior - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Application Note: Ethylidene Dimethacrylate (EDMA) in 3D Printing Resins

This Application Note and Protocol Guide is designed for researchers and drug development professionals. It addresses the specific use of Ethylidene Dimethacrylate (EDMA) —a specialized, hydrolytically degradable crosslinker—distinguishing it from the common, stable Ethylene Glycol Dimethacrylate (EGDMA) .[1]

Executive Summary & Chemical Distinction

In the field of pharmaceutical 3D printing (SLA/DLP), selecting the correct crosslinker is critical for controlling drug release kinetics.[1] There is a frequent nomenclature confusion between Ethylidene Dimethacrylate (EDMA) and Ethylene Glycol Dimethacrylate (EGDMA) .[1] While they share similar acronyms and polymerization kinetics, their post-printing behaviors are diametrically opposed.[1]

-

Ethylene Glycol Dimethacrylate (EGDMA): (CAS 97-90-5) A stable diester.[1] Used for permanent, rigid structures.[1] Degradation is slow and non-specific.[1]

-

Ethylidene Dimethacrylate (EDMA): (CAS 25459-05-6 / 25073-88-5) A geminal diester (acetal-like).[1] It contains two methacrylate groups attached to the same carbon atom (the ethylidene bridge).[1] This structural feature renders the crosslink highly susceptible to acid-catalyzed hydrolysis, making it an ideal candidate for pH-responsive drug release and bioresorbable implants .

Core Directive: This guide focuses on the use of EDMA to create sacrificial or degradable matrices that release therapeutic payloads in response to physiological pH changes (e.g., tumor microenvironments or lysosomes).[1]

Mechanism of Action

Polymerization vs. Degradation

During 3D printing, EDMA functions as a standard bifunctional methacrylate, forming a crosslinked network via free-radical polymerization. However, upon exposure to aqueous environments (specifically acidic pH), the gem-diester linkage undergoes hydrolysis much faster than standard esters.[1]

Degradation Pathway: The hydrolysis of the ethylidene linkage yields Methacrylic Acid (polymerized in the chain) and Acetaldehyde .[1] This cleavage disentangles the polymer network, increasing mesh size and allowing drug diffusion.

Figure 1: Transformation of EDMA from a structural crosslinker during printing to a labile release mechanism in vivo.[1]

Experimental Protocol: Resin Formulation & Printing

Materials Checklist

-

Monomer A (Base): HEMA (2-Hydroxyethyl methacrylate) or PEGDA (MW 250) – provides the hydrophilic bulk.[1]

-